4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique fused ring structure, which incorporates both pyrrole and triazine moieties. The presence of chlorine and methyl groups contributes to its chemical properties and biological activities. Pyrrolo[2,1-f][1,2,4]triazines are of significant interest in medicinal chemistry due to their potential applications as kinase inhibitors and in the development of pharmaceuticals targeting various diseases.
The compound can be classified under heterocyclic compounds, specifically as a pyrrolo[2,1-f][1,2,4]triazine derivative. Heterocycles are compounds that contain rings with at least one atom that is not carbon. The classification of 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine places it within the broader category of organic compounds utilized in drug discovery and development.
The synthesis of 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine can be approached through various synthetic pathways:
For instance, one effective route involves starting from 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine and using chlorination agents like phosphorus oxychloride to achieve the desired chlorination at position 4. Subsequent reactions often involve functionalization at the nitrogen atoms or further modifications to enhance biological activity .
The molecular structure of 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine consists of a fused bicyclic system that includes:
The molecular formula for 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine is , with a molecular weight of approximately 185.6 g/mol. The compound's structural integrity is crucial for its biological activity and interaction with target proteins.
The chemical reactivity of 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine can be explored through various reactions:
For example, nucleophilic attack on the chlorine could lead to derivatives that exhibit enhanced pharmacological properties .
The mechanism of action for compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold often involves inhibition of specific kinases involved in cancer signaling pathways. By binding to the ATP-binding site of these kinases:
Studies have shown that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit potent inhibitory activity against kinases such as p38α mitogen-activated protein kinase .
Thermal stability and solubility studies are essential for understanding how this compound behaves under different conditions .
4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine is primarily explored for its potential applications in:
Recent studies highlight its role in developing drugs that target critical pathways involved in tumor growth and metastasis .
The journey of pyrrolo[2,1-f][1,2,4]triazines began in 1977 when Neunhoeffer and coworkers first synthesized a fully substituted analogue via an addition/fragmentation reaction between a 1,2,4-triazine derivative and dimethyl acetylenedicarboxylate [1] [6]. Despite this early breakthrough, the scaffold remained largely unexplored until the 1990s, when researchers harnessed it to develop C-nucleoside analogs mimicking purine nucleobases. This application leveraged the triazine ring’s hydrogen-bonding capacity, akin to adenine, enabling interactions with viral polymerase targets [1] [6].
The scaffold’s transformative impact emerged in the early 2000s with the kinase inhibitor revolution. Bristol-Myers Squibb (BMS) scientists pioneered its use as a quinazoline bioisostere, capitalizing on analogous hydrogen-bonding motifs (N3 as acceptor, 4-amino group as donor) for ATP-competitive kinase binding [1] [4]. This innovation addressed quinazoline limitations, such as metabolic instability and off-target effects, while retaining potent hinge-region interactions. The strategic shift is epitomized by compounds like the BMS P38 MAP kinase inhibitors, which advanced into clinical trials and validated the scaffold’s privileged status in oncology [1] [4] [9].
Concurrently, synthetic methodologies matured, enabling access to diverse analogs. Key routes include:
Table 1: Key Milestones in Pyrrolo[2,1-f][1,2,4]triazine Development
Year | Development | Significance |
---|---|---|
1977 | First synthesis by Neunhoeffer et al. | Isolated from triazine/acetylenedicarboxylate reaction; initial chemical characterization |
1990s | Application in C-nucleosides | Mimicked purine bases; antiviral applications |
Early 2000s | Adoption as quinazoline replacement in kinase inhibitors (BMS) | Improved metabolic stability and kinase selectivity; clinical candidates emerged |
2020s | Integration into antivirals (remdesivir analogs) and kinase inhibitors (avapritinib) | Broadened utility in oncology and infectious diseases; refined synthetic routes established |
Recent years witnessed a resurgence in nucleoside applications, exemplified by remdesivir analogs for antiviral therapy. The scaffold’s structural plasticity allows it to traverse therapeutic areas—from kinase targets (e.g., avapritinib for gastrointestinal stromal tumors) to CNS and metabolic disorders—solidifying its role in targeted therapy [1] [4] [6].
The bioactivity and physicochemical properties of pyrrolo[2,1-f][1,2,4]triazines are exquisitely sensitive to substituent positioning. The 4-chloro-2-methyl derivative (CAS# 1150617-75-6) exemplifies this principle, where strategic placement of chlorine and methyl groups confers distinct advantages in drug discovery.
C4 Chlorine as a Versatile Synthetic Handle:The chlorine atom at C4 exhibits high electrophilic reactivity, enabling efficient nucleophilic displacement reactions. This allows the introduction of amines, alkoxides, or thiols to generate 4-amino, 4-alkoxy, or 4-thio derivatives—key pharmacophores in kinase inhibition. For instance, 4-amino analogs form critical hydrogen bonds with kinase hinge regions, mimicking ATP’s adenine [1] [5] [8]. The chloro group’s leaving-group capability underpins the synthesis of advanced intermediates like BMS’s kinase inhibitors, where displacement with anilines yields high-affinity binders [1] [6].
C2 Methyl Group for Metabolic Optimization:The methyl substituent at C2 enhances metabolic stability by shielding reactive sites and modulating electron density across the ring system. This small alkyl group also improves passive permeability and lipophilicity (cLogP ~1.9), balancing aqueous solubility for oral bioavailability. Crucially, it avoids steric clashes in enzyme active sites, as evidenced by retained potency in kinase assays relative to bulkier analogs [5] [7] [10].
Table 2: Impact of Substituent Positions on Key Properties
Position | Substituent | Key Roles | Effect on Compound Properties |
---|---|---|---|
C4 | Chlorine | Synthetic handle for nucleophilic substitution; modulates electron deficiency | Enables rapid diversification; enhances electrophilicity for SNAr reactions |
C2 | Methyl | Electron donation; metabolic shielding; lipophilicity adjustment | Improves metabolic stability; optimizes logP; maintains steric tolerance |
C5 | Variable (H, Me, etc.) | Fine-tuning steric and electronic interactions | Modulates target affinity and selectivity (e.g., kinase gatekeeper residues) |
Synthetic access to this analog relies on robust protocols, such as cyclizations from 2-methylpyrrole derivatives or halogenation of pre-formed pyrrolotriazines. Commercial availability (e.g., Parchem, Synthonix) underscores its utility as a building block, though stringent storage (-20°C under inert atmosphere) is required due to the chloro group’s reactivity [5] [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1